![molecular formula C18H28 B14697706 bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene CAS No. 25190-87-8](/img/structure/B14697706.png)
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene is a complex polymer known for its unique structural properties. This compound is a copolymer, meaning it is composed of multiple monomer units, which include bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene. The combination of these monomers results in a material with distinct physical and chemical characteristics, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene typically involves polymerization reactions. One common method is the coordination polymerization process, which uses transition metal catalysts such as Ziegler-Natta catalysts. The reaction conditions often include:
Temperature: Typically ranges from 50°C to 100°C.
Pressure: Can vary from atmospheric pressure to several atmospheres.
Solvent: Non-polar solvents like hexane or toluene are often used.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. The process involves:
Monomer Feed: Continuous feeding of the monomers (bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene) into the reactor.
Catalyst Addition: Introduction of the catalyst to initiate the polymerization.
Polymerization: Maintaining optimal temperature and pressure to ensure efficient polymerization.
Separation: The polymer is separated from the reaction mixture, often through precipitation or solvent evaporation.
Purification: The polymer is purified to remove any residual monomers or catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the polymer chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance plastics and elastomers.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to:
Interact with Biological Molecules: The polymer can form complexes with proteins and other biomolecules, influencing their function.
Pathway Modulation: It can modulate signaling pathways by interacting with cellular receptors or enzymes.
Material Properties: The polymer’s mechanical and chemical properties make it suitable for various applications, from flexible materials to rigid structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene
- 5-Vinyl-2-norbornene
- Dicyclopentadiene
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene stands out due to its:
- Structural Diversity: The combination of different monomers provides a unique set of properties.
- Versatility: It can be tailored for specific applications by adjusting the monomer ratios.
- Performance: Exhibits superior mechanical and chemical properties compared to similar polymers.
This detailed overview provides a comprehensive understanding of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Eigenschaften
CAS-Nummer |
25190-87-8 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene |
InChI |
InChI=1S/C7H8.C6H10.C3H6.C2H4/c1-2-7-4-3-6(1)5-7;1-3-5-6-4-2;1-3-2;1-2/h1-4,6-7H,5H2;3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b;6-4+;; |
InChI-Schlüssel |
GXXRDSJORVPUFQ-NGRWPUITSA-N |
Isomerische SMILES |
CC=C.C/C=C/CC=C.C=C.C1C2C=CC1C=C2 |
Kanonische SMILES |
CC=C.CC=CCC=C.C=C.C1C2C=CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


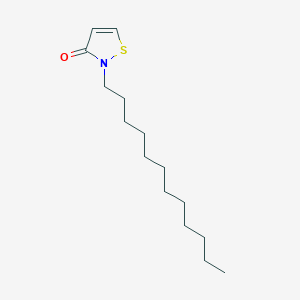
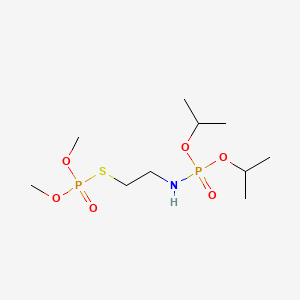
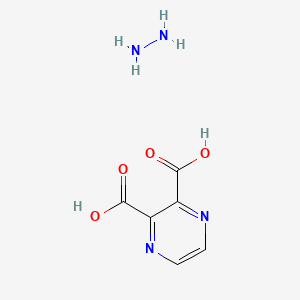
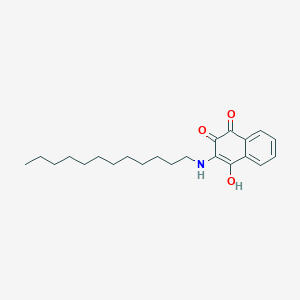

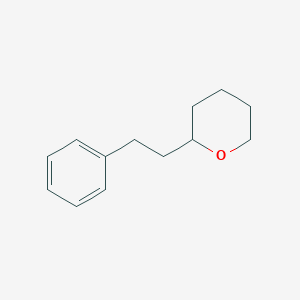



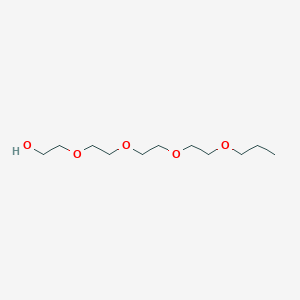
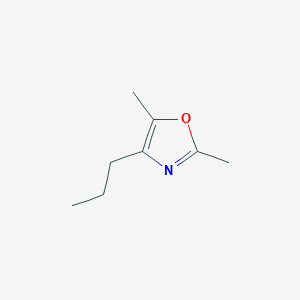
![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
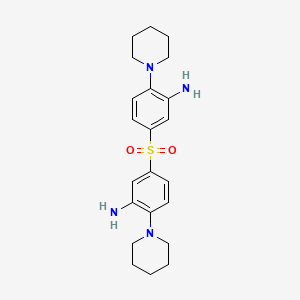
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
